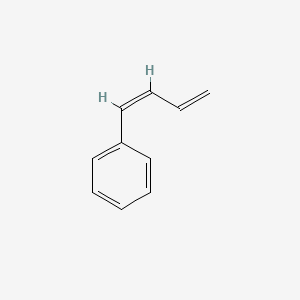
Benzene, 1,3-butadienyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3-butadienyl-, (Z)-, also known as (Z)-1-Phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10. It is a derivative of benzene where a 1,3-butadienyl group is attached to the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-butadienyl-, (Z)- typically involves the reaction of benzene with 1,3-butadiene under specific conditions. One common method is the Diels-Alder reaction, where benzene acts as a diene and 1,3-butadiene as a dienophile. The reaction is carried out under controlled temperatures and pressures to ensure the formation of the (Z)-isomer .
Industrial Production Methods: Industrial production of Benzene, 1,3-butadienyl-, (Z)- often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel are used to facilitate the reaction between benzene and 1,3-butadiene. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the production of the desired (Z)-isomer .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,3-butadienyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the 1,3-butadienyl group to single bonds, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,3-butadienyl-, (Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,3-butadienyl-, (Z)- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions on the benzene ring, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions .
Comparación Con Compuestos Similares
(E)-1-Phenyl-1,3-butadiene: The (E)-isomer of 1-Phenyl-1,3-butadiene, which has different spatial arrangement of atoms.
1-Phenyl-1,3-butadiene: The parent compound without specific stereochemistry.
Uniqueness: Benzene, 1,3-butadienyl-, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions compared to its (E)-isomer and other similar compounds .
Propiedades
Número CAS |
31915-94-3 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
[(1Z)-buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3- |
Clave InChI |
XZKRXPZXQLARHH-CLTKARDFSA-N |
SMILES isomérico |
C=C/C=C\C1=CC=CC=C1 |
SMILES canónico |
C=CC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


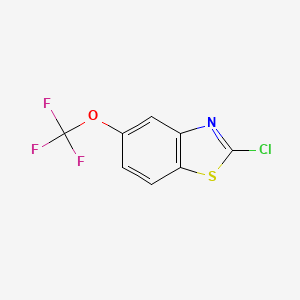
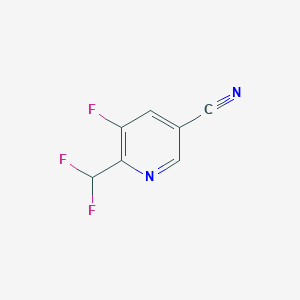
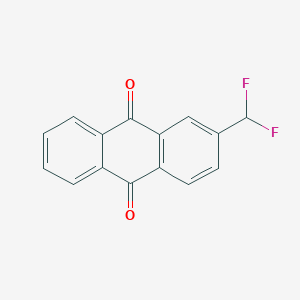
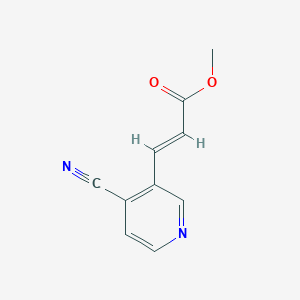

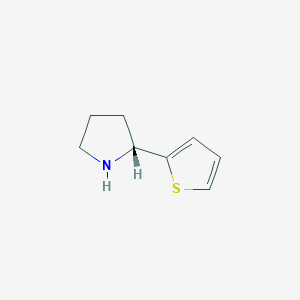
![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
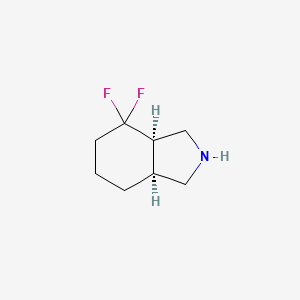

![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
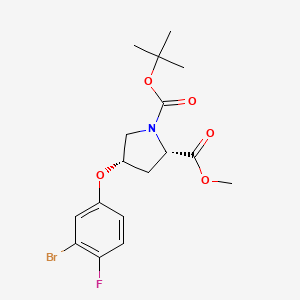
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)

